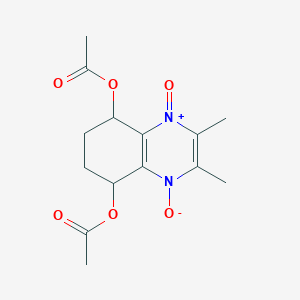![molecular formula C35H29FN2O2 B5159296 N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5159296.png)
N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide), commonly known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indazole-based synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain and peripheral tissues.
Mécanisme D'action
FUB-AMB exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of intracellular signaling pathways, which ultimately result in the modulation of neurotransmitter release and the regulation of various physiological processes. FUB-AMB has been found to have a higher affinity for the CB1 receptor than for the CB2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
FUB-AMB has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its euphoric and mood-enhancing effects. FUB-AMB has also been found to have analgesic properties, which may make it useful in the treatment of pain. However, FUB-AMB has also been found to have negative effects on the cardiovascular system, respiratory system, and immune system, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
FUB-AMB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the pharmacology of synthetic cannabinoids. However, FUB-AMB also has several limitations. It has been found to have negative effects on the cardiovascular system, respiratory system, and immune system, which may make it difficult to use in certain experiments. Additionally, FUB-AMB has psychoactive effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on FUB-AMB. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced negative effects. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs. Finally, there is a need for further research on the mechanism of action of synthetic cannabinoids, which may lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, FUB-AMB is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It has been used in scientific research to investigate the pharmacological properties of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors. FUB-AMB has a wide range of biochemical and physiological effects, including euphoria, analgesia, and negative effects on the cardiovascular system, respiratory system, and immune system. While FUB-AMB has several advantages for lab experiments, it also has limitations that must be taken into account. Finally, there are several future directions for research on FUB-AMB, including the development of new synthetic cannabinoids and the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs.
Méthodes De Synthèse
FUB-AMB is synthesized by reacting 4-fluorobenzaldehyde with 2,2-diphenylacetic acid in the presence of a base such as potassium carbonate and a solvent such as acetic anhydride. The reaction mixture is then heated under reflux conditions for several hours to yield FUB-AMB as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
FUB-AMB has been used in scientific research to investigate the pharmacological properties of synthetic cannabinoids. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and memory. FUB-AMB has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and immune system.
Propriétés
IUPAC Name |
N-[[(2,2-diphenylacetyl)amino]-(4-fluorophenyl)methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29FN2O2/c36-30-23-21-29(22-24-30)33(37-34(39)31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)38-35(40)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-33H,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBMOGZNLPGQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=C(C=C3)F)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5159219.png)
![N-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5159230.png)
![4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5159242.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)


![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5159271.png)
![6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
![4-methyl-N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159284.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)